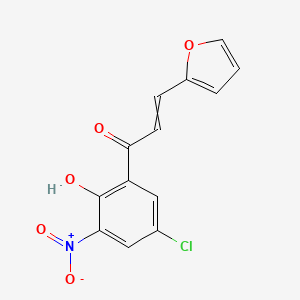
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxy-3-nitrobenzaldehyde and furan-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-hydroxy-3-nitrobenzaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(5-chloro-2-oxo-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one.
Reduction: Formation of 1-(5-chloro-2-hydroxy-3-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds.
Materials Science: As a building block for the development of novel materials with specific properties.
Analytical Chemistry: As a reagent for the detection and quantification of certain analytes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the combination of its functional groups and the presence of both a furan ring and a nitrophenyl group, which can impart specific chemical and biological properties.
Properties
CAS No. |
503178-55-0 |
|---|---|
Molecular Formula |
C13H8ClNO5 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8ClNO5/c14-8-6-10(13(17)11(7-8)15(18)19)12(16)4-3-9-2-1-5-20-9/h1-7,17H |
InChI Key |
TUMGOSYXWCTHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















